molecular formula C25H27N5O4 B2647142 3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 850736-32-2

3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2647142
CAS No.: 850736-32-2
M. Wt: 461.522
InChI Key: GAULSNDUVHNVNI-UHFFFAOYSA-N
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Description

This compound, 3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and considered a key regulatory node in the basal ganglia circuitry. PDE10A hydrolyzes both cAMP and cGMP , and its inhibition leads to elevated levels of these second messengers, modulating synaptic plasticity and neuronal excitability. Consequently, this molecule serves as a critical pharmacological tool for investigating signal transduction pathways relevant to psychiatric and neurological disorders . Its primary research value lies in preclinical studies aimed at understanding and treating conditions such as schizophrenia, Huntington's disease, and Parkinson's disease, where striatal function is profoundly disrupted. By selectively targeting PDE10A, researchers can probe the effects of enhanced dopaminergic and glutamatergic signaling on locomotor activity, cognitive function, and molecular markers, providing invaluable insights for central nervous system drug discovery. The specific substitution pattern on the tetrahydropyrimidopurine-dione core is designed to optimize binding affinity and selectivity for the PDE10A enzyme isoform.

Properties

IUPAC Name

3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-3-33-17-16-30-23(31)21-22(27(2)25(30)32)26-24-28(14-7-15-29(21)24)18-10-12-20(13-11-18)34-19-8-5-4-6-9-19/h4-6,8-13H,3,7,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAULSNDUVHNVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of automated reactors and continuous flow chemistry to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered interest in various scientific applications due to its unique structural properties. This article explores its applications in medicinal chemistry, particularly focusing on its potential as an anticancer agent and its role in biochemical research.

Structural Features

The compound features a tetrahydropyrimido structure fused with a purine moiety, which contributes to its biological activity. The presence of the ethoxyethyl group enhances solubility in organic solvents, facilitating its use in various experimental conditions.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of purine derivatives against various cancer cell lines. For instance, derivatives similar to the compound have shown significant activity against:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma
  • SNU-1 human gastric adenocarcinoma

These findings suggest that the compound could act as a potent cytotoxic agent, potentially inhibiting tumor growth through mechanisms such as apoptosis induction and inhibition of cell cycle progression .

Enzyme Inhibition Studies

Research indicates that purine derivatives can serve as effective inhibitors for various enzymes involved in nucleotide metabolism. The compound may be used in studies aimed at understanding enzyme kinetics and inhibition mechanisms, particularly those involving:

  • Adenosine Deaminase
  • Xanthine Oxidase

These studies are crucial for developing therapeutic agents targeting metabolic disorders related to purine metabolism.

Antiviral Properties

Some derivatives of purines have demonstrated antiviral activity against viruses such as herpes simplex virus type 1 (HSV-1). The structural modifications present in this compound could be explored for similar antiviral properties, making it a candidate for further investigation in virology .

Case Study 1: Cytotoxicity Evaluation

In a study published in Pharmaceutical Research, researchers synthesized a series of purine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the purine structure significantly enhanced anticancer activity, with IC50 values lower than those of existing chemotherapeutics .

Case Study 2: Enzyme Inhibition Profiles

Another study focused on the inhibition profiles of various purine derivatives against adenosine deaminase. The findings revealed that compounds with specific substituents exhibited higher inhibition rates, suggesting potential therapeutic applications in conditions such as gout and other hyperuricemic disorders .

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

  • Aromatic Moieties: The 4-phenoxyphenyl group in the target compound provides superior π-π stacking compared to 3-methoxyphenyl (IC50 = 1.2 μM in antitumor assays) . 2-Chloro-6-fluorobenzyl substituents () enhance blood-brain barrier penetration, critical for neurodegenerative disease applications .
  • Alkyl Chains: 2-Ethoxyethyl improves aqueous solubility (LogP ~2.8) versus 4-methylbenzyl (LogP ~3.1), reducing hepatic clearance . Ethyl at position 10 () diminishes activity due to steric hindrance in the diazepino ring .

Spectroscopic Differentiation

  • 1H-NMR: Target compound’s 4-phenoxyphenyl shows aromatic protons at δ 7.2–7.5 ppm, distinct from 3-methoxyphenyl (δ 6.8–7.1 ppm) . 2-Ethoxyethyl protons resonate as a triplet (δ 3.4–3.6 ppm) and quartet (δ 1.1–1.3 ppm) .
  • IR Spectroscopy :
    • All analogs exhibit strong C=O stretches at 1,690–1,710 cm⁻¹, confirming dione integrity .

Biological Activity

The compound 3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives and is characterized by its complex structure which includes a tetrahydropyrimido core. The molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3 with a molecular weight of approximately 372.43 g/mol.

Anticancer Activity

Several studies have investigated the anticancer potential of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study 1 : A related compound demonstrated an IC50 value of 42 µg/ml against HepG2 liver cancer cells and 100 µg/ml against MCF-7 breast cancer cells . This suggests that modifications in the structure can lead to enhanced anticancer properties.

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival. Pyrimidine derivatives often act as inhibitors of key enzymes involved in DNA synthesis and repair.

Cytotoxicity Assays

Cytotoxicity assays using the MTT method have been pivotal in evaluating the efficacy of this compound. The following table summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (µg/ml)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT (normal)25082.23
NIH 3T3 (normal)50096.11

These results indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards normal cell lines .

Pharmacological Potential

The pharmacological profile of this compound suggests it may also possess anti-inflammatory and analgesic properties, common among pyrimidine derivatives. Further studies are needed to elucidate these effects comprehensively.

Future Directions

To fully understand the biological activity of This compound , future research should focus on:

  • In vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Investigating specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure influence biological activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can its purity be ensured?

Answer: The synthesis of tetrahydropyrimido-purine-dione derivatives typically involves multi-step protocols. Key steps include:

  • Suzuki-Miyaura coupling for introducing the 4-phenoxyphenyl group, using Pd(PPh₃)₄ as a catalyst and 4-phenoxyphenylboronic acid as a coupling partner (similar to methods in ).
  • N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to install the 1-methyl substituent (as described for pyrido[2,3-d]pyrimidine-diones in ).
  • Ethoxyethyl group introduction via nucleophilic substitution or alkylation, with reagents like 2-ethoxyethyl bromide under basic conditions (analogous to alkylation strategies in ).
    Purity assurance: Use column chromatography (EtOAc/hexane gradients) and confirm purity via LC-MS (e.g., m/z analysis as in ) and ¹H/¹³C NMR (peak assignments for methyl, ethoxy, and aromatic protons; see ).

Q. How can spectroscopic methods (NMR, LC-MS) confirm the compound’s structure?

Answer:

  • ¹H NMR: Key signals include:
    • δ 1.2–1.4 ppm (triplet, -OCH₂CH₃), δ 3.4–3.6 ppm (quartet, -OCH₂CH₃), δ 3.8–4.0 ppm (singlet, N-CH₃), and aromatic protons (δ 6.8–7.6 ppm) for the phenoxyphenyl group (see for analogous assignments).
    • Integration ratios should match expected protons (e.g., ethoxyethyl: 5H; phenoxyphenyl: 10H).
  • LC-MS: Confirm molecular ion [M+H]⁺ matching the molecular formula (e.g., C₂₇H₃₀N₄O₄ requires m/z ~498.2). Absence of fragment peaks indicates purity (as in ).

Advanced Research Questions

Q. How does the ethoxyethyl substituent influence the compound’s solubility and target binding?

Answer:

  • Solubility: The ethoxyethyl group enhances hydrophilicity compared to alkyl chains (e.g., methyl or ethyl), improving aqueous solubility for in vitro assays. This is critical for bioavailability in biological testing (similar to vinyl-group effects in ).
  • Target binding: Molecular docking studies suggest the ethoxyethyl chain may form hydrogen bonds with polar residues in enzyme active sites (e.g., kinases or purine-binding proteins). Compare with analogs lacking this group to assess SAR (see for methodology on evaluating substituent effects).

Q. What computational strategies predict this compound’s interactions with biological targets?

Answer:

  • Docking simulations: Use software like AutoDock Vina to model interactions with kinases (e.g., eEF-2K, as in ) or purine receptors. Focus on the pyrimidodiazepine core and ethoxyethyl/phenoxyphenyl substituents.
  • DFT calculations: Analyze electron density maps to identify reactive sites (e.g., dione oxygens for hydrogen bonding). Compare with InChI/SMILES data (as in ).
  • MD simulations: Assess stability of ligand-target complexes over 100 ns trajectories (see for modeling frameworks).

Q. How to design in vitro assays to evaluate its kinase inhibitory activity?

Answer:

  • Enzyme inhibition assays: Use purified kinase (e.g., eEF-2K) and measure IC₅₀ via ADP-Glo™ kinase assay. Include staurosporine as a positive control (methodology as in ).
  • Cellular assays: Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate potency with structural analogs (see for cytotoxicity protocols).

Q. How to resolve contradictions in reported bioactivity data for similar compounds?

Answer:

  • Assay variability: Control for ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM ATP) and cell culture conditions (e.g., serum-free vs. FBS-supplemented media).
  • Impurity analysis: Use HPLC-MS to rule out byproducts (e.g., de-ethylated derivatives) that may skew results (as in ).
  • Structural validation: Confirm batch-to-batch consistency via ¹H NMR and X-ray crystallography (if available; see for crystallographic data guidelines).

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